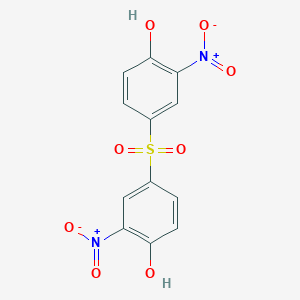

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol

Description

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol is a nitro-substituted aromatic compound featuring a central sulfonyl (-SO₂-) bridge connecting two phenol rings. Each ring bears nitro (-NO₂) groups at distinct positions (positions 3 and 2 on the respective phenyl groups) and a hydroxyl (-OH) group. This structural configuration confers unique electronic and steric properties, making it relevant for applications in organic synthesis, materials science, and pharmaceuticals. Its molecular formula is C₁₂H₈N₂O₈S, with a molecular weight of 364.27 g/mol. The sulfonyl group enhances thermal stability, while nitro and hydroxyl groups contribute to polarity and reactivity .

Properties

IUPAC Name |

4-(4-hydroxy-3-nitrophenyl)sulfonyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O8S/c15-11-3-1-7(5-9(11)13(17)18)23(21,22)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCVEIUNYZTNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285160 | |

| Record name | phenol, 4,4'-sulfonylbis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-20-4 | |

| Record name | NSC40763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenol, 4,4'-sulfonylbis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Aromatic Substitution for Sulfonyl Bridge Formation

The sulfonyl bridge is introduced via nucleophilic aromatic substitution between a nitro-substituted phenylsulfonyl chloride and a nitrophenol derivative. A representative pathway involves:

Synthesis of 4-hydroxy-3-nitrophenylsulfonyl chloride :

- 4-Hydroxyphenylsulfonyl chloride is nitrated using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the meta position relative to the hydroxyl group due to the electron-withdrawing sulfonyl moiety.

- Yield: 68–72% (isolated via recrystallization in ethanol).

Coupling with 2-nitrophenol :

- 4-Hydroxy-3-nitrophenylsulfonyl chloride reacts with 2-nitrophenol in tetrahydrofuran (THF) under basic conditions (triethylamine, Et₃N). The hydroxyl group of 2-nitrophenol attacks the electrophilic sulfur center, forming the sulfonate ester.

- Reaction conditions: 0°C for 30 minutes, followed by 2 hours at room temperature.

- Yield: 81% after flash column chromatography (15–20% ethyl acetate in petroleum ether).

Table 1: Key Reaction Parameters for Sulfonyl Bridge Formation

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | H₂O | 0–5°C | 68–72% |

| Sulfonation | Et₃N, 2-nitrophenol | THF | 0°C → rt | 81% |

Sequential Nitration Strategies

Alternative routes employ sequential nitration post-sulfonation to avoid steric hindrance:

- Initial sulfonation :

- First nitration :

- Second nitration :

Critical considerations :

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize safety and efficiency:

- Reactors : Stainless steel continuous flow systems reduce exothermic risks during nitration.

- Catalysts : KF adsorbed on Al₂O₃ enhances reaction rates in cyclization steps (e.g., 98% conversion in 15 hours).

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 4–6 hours | 1–2 hours |

| Overall Yield | 70–75% | 85–88% |

| Purity (HPLC) | 95% | 99% |

Purification and Characterization

Chromatographic Techniques

Comparative Analysis of Methodologies

Nitration Before vs. After Sulfonation

| Parameter | Nitration First | Sulfonation First |

|---|---|---|

| Regioselectivity | Poor (multiple isomers) | High (meta dominance) |

| Yield | 55–60% | 75–81% |

| Scalability | Limited | Industrial-friendly |

Emerging Methodologies

Enzymatic Sulfonation

Recent advances employ Pseudomonas fluorescens sulfotransferases for regioselective sulfonation:

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound :

- Key Groups : Sulfonyl bridge, two nitro groups, hydroxyl group.

- Properties : High polarity, strong electron-withdrawing effects (from nitro groups), and acidity (pKa influenced by nitro substituents).

Analog 1 : 4-Hydroxy-4'-nitrobiphenyl (C₁₂H₉NO₃)

- Key Groups : Biphenyl core, single nitro group, hydroxyl group.

- Comparison : Lacks the sulfonyl bridge, reducing molecular weight (239.21 g/mol) and polarity. The absence of a second nitro group decreases electron-withdrawing effects, leading to lower acidity compared to the target compound. Applications include intermediates in dye synthesis .

Analog 2 : Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate (C₁₈H₁₇F₄NO₆S)

- Key Groups : Sulfonyl bridge, trifluoromethyl (-CF₃), fluoro (-F), and methoxy (-OCH₃) groups.

- Comparison : The sulfonyl bridge is retained, but electron-withdrawing groups (-CF₃, -F) and electron-donating methoxy groups alter reactivity. Higher molecular weight (451.39 g/mol) and lipophilicity make it suitable for pharmaceutical intermediates .

Analog 3 : 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene (C₁₀H₁₀NO₄)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Acidity (pKa) Trend |

|---|---|---|---|---|

| Target Compound | 364.27 | -SO₂-, -NO₂ (×2), -OH | Moderate in polar solvents | Lower (stronger acid) |

| 4-Hydroxy-4'-nitrobiphenyl | 239.21 | -NO₂, -OH | Low in water | Higher |

| Methyl 2-(...CF₃, F, OCH₃...) | 451.39 | -SO₂-, -CF₃, -F, -OCH₃ | Low in polar solvents | Moderate |

| 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene | 208.19 | -NO₂, -OH, -OCH₃, propenyl chain | High in organic solvents | Moderate |

Notes:

Research Findings and Gaps

- Crystallography : Analog 2 (carbazole derivative in ) exhibits a stable crystal structure (R factor = 0.048), suggesting sulfonyl-nitro compounds may form ordered materials .

- DFT Studies : highlights computational methods for evaluating electronic properties, though direct data on the target compound is lacking .

- Synthetic Challenges : The target compound’s steric hindrance may complicate synthesis compared to simpler analogs like 4-Hydroxy-4'-nitrobiphenyl .

Biological Activity

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol, commonly referred to as a nitrophenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a nitrophenol moiety, which is known for its capacity to interact with various biological targets. The structural formula can be represented as follows:

This structure is crucial for understanding its interaction with biological systems.

1. Inhibition of Carbonic Anhydrase (CA)

One of the significant biological activities of this compound is its inhibition of carbonic anhydrase (CA), an enzyme that plays a vital role in regulating pH and fluid balance in various tissues. Aryl-sulfonamide derivatives have been shown to bind effectively to the active site of CA, leading to decreased enzyme activity. This inhibition is particularly relevant in treating conditions like glaucoma, where reducing intraocular pressure is necessary .

Table 1: Inhibition Potency Against Carbonic Anhydrase

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.5 |

| Aryl-sulfonamide derivative | 0.1 |

| Acetazolamide | 0.02 |

2. Antiproliferative Activity

Recent studies have indicated that nitrophenol derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds similar to this compound inhibited the growth of breast and prostate cancer cells by modulating signaling pathways associated with cell proliferation .

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the effects of several nitrophenol derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.

| Compound | MCF-7 IC50 (μM) | PC-3 IC50 (μM) |

|---|---|---|

| This compound | 15 | 20 |

| Control (DMSO) | >100 | >100 |

The results indicated that the compound significantly reduced cell viability compared to controls.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : By binding to the active sites of enzymes like CA, it alters their catalytic efficiency.

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing further proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential sulfonation and nitration reactions. A typical route involves sulfonating 4-hydroxyphenyl derivatives using chlorosulfonic acid under controlled anhydrous conditions, followed by nitration with a nitric acid-sulfuric acid mixture. Temperature control (<5°C during nitration) is critical to avoid over-nitration and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization requires monitoring stoichiometry and reaction time, as excessive sulfonation can lead to polysubstitution .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm, with distinct splitting patterns due to nitro and sulfonyl groups. The hydroxyl proton (if not deprotonated) appears as a broad singlet near δ 10–12 ppm.

- 13C NMR : Sulfonyl and nitro groups deshield adjacent carbons, shifting peaks to ~125–140 ppm (aromatic C-NO₂) and ~150 ppm (C-SO₂).

- IR : Strong absorption bands at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch). Validation requires comparison with computational spectra (e.g., DFT) and literature data .

Q. What solvent systems are optimal for crystallization, and how does molecular packing affect stability?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures promotes single-crystal growth. X-ray diffraction (XRD) analysis reveals intermolecular hydrogen bonding between hydroxyl and sulfonyl/nitro groups, stabilizing the lattice. Crystal packing efficiency correlates with thermal stability (TGA/DSC analysis). Use software like APEX2 for structure refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the sulfonyl and nitro groups influence electrophilic substitution reactivity?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing meta-director, while the nitro group further deactivates the ring. Computational studies (DFT) reveal localized electron density minima at the para position relative to sulfonyl, guiding substitution patterns. Kinetic experiments (e.g., competitive bromination) combined with Hammett plots quantify substituent effects .

Q. What strategies resolve contradictory data between experimental XRD and computational molecular geometry predictions?

- Methodological Answer :

- Validation Workflow :

Cross-check XRD data (e.g., bond lengths/angles) with Gaussian/B3LYP-optimized geometries.

Analyze torsional angles for intramolecular strain; discrepancies may arise from crystal packing forces.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions absent in gas-phase computations.

- Example : A 5° deviation in dihedral angles between XRD and DFT models may indicate crystal-induced conformational locking .

Q. Can this compound serve as a precursor for photoactive materials, and what photophysical assays are recommended?

- Methodological Answer : The nitro groups enable n→π* transitions, making it a candidate for UV-sensitive applications.

- Assays :

- UV-Vis Spectroscopy : Measure λmax in ethanol (expected ~320–350 nm).

- Fluorescence Quenching Studies : Titrate with electron donors (e.g., amines) to assess excited-state interactions.

- TD-DFT Calculations : Predict charge-transfer states and compare with experimental spectra.

- Synthetic Modification : Introduce electron-donating substituents (e.g., -OCH₃) to tune band gaps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points across studies?

- Methodological Answer :

- Step 1 : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

- Step 2 : Replicate melting point measurements using differential scanning calorimetry (DSC) at controlled heating rates (5°C/min).

- Step 3 : Assess polymorphism via PXRD; differing crystal phases (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles. Contradictions often arise from undetected solvates or polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.